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Compound of Interest

Compound Name: 2-(5-Methyl-2-Furyl)benzaldehyde

Cat. No.: B1364503

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(5-Methyl-2-
Furyl)benzaldehyde (CAS No. 400746-82-9), a versatile aromatic aldehyde. By integrating
established chemical principles with practical insights, this document serves as a vital resource
for professionals engaged in organic synthesis, medicinal chemistry, and materials science. We
will explore the compound's molecular architecture, a robust synthetic pathway, detailed
characterization methods, and its current and potential applications.

Compound Overview and Significance

2-(5-Methyl-2-Furyl)benzaldehyde is a biaryl compound featuring a benzaldehyde moiety
linked to a 5-methylfuran ring at the ortho position. This unique structural arrangement of an
electron-rich furan system and an electrophilic aldehyde group on a benzene ring imparts a
distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex
molecules.[1][2] Its applications are found in the flavor and fragrance industry due to its
characteristic aroma, and more critically, it serves as a key building block in the development of
novel pharmaceuticals and advanced materials.[1][2]

Molecular and Physicochemical Properties
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A summary of the key properties of 2-(5-Methyl-2-Furyl)benzaldehyde is presented in the
table below. This data is essential for its handling, storage, and application in experimental

settings.

Property Value Source

CAS Number 400746-82-9 [1]

Molecular Formula C12H1002 [2]

Molecular Weight 186.21 g/mol [2]
2-(5-methylfuran-2-

IUPAC Name [1]
yl)benzaldehyde

Appearance Liquid [2]

Purity > 95% (typically by NMR) [2]

N ) 303.5°C at 760 mmHg

Boiling Point ) [3]
(Predicted)

Density 1.125 g/cm? (Predicted) [3]

N Store at 0-8°C, under an inert
Storage Conditions [2]

atmosphere

Synthesis via Suzuki-Miyaura Cross-Coupling: A
Mechanistic Approach

The construction of the C-C bond between the furan and benzene rings is most effectively
achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method
is widely favored for its mild reaction conditions, tolerance of a broad range of functional
groups, and high yields.[4][5] The logical and field-proven strategy involves the coupling of 2-
bromobenzaldehyde with 5-methyl-2-furylboronic acid.

The choice of these starting materials is predicated on their commercial availability and the
high efficiency of the subsequent coupling. The aldehyde functionality on the brominated
benzene ring is sufficiently robust to withstand the reaction conditions, obviating the need for a
protecting group strategy which would add steps and reduce overall yield.
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The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a
palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and
troubleshooting.

Catalytic Cycle

Oxidative Addition
Intermediate

Ar-R

Pd(0)L2 (Active Catalyst)

Reactants & Products

R-B(OH)2
Base

Transmetalation
Intermediate

Reductive Elimination
Product Complex

2-(5-Methyl-2-Furyl)benzaldehyde (Ar-R)

2-Bromobenzaldehyde (Ar-X)
+ 5-Methyl-2-furylboronic acid (R-B(OH)2)

Click to download full resolution via product page
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps are:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-
bromobenzaldehyde.

e Transmetalation: The 5-methylfuryl group is transferred from the boronic acid to the
palladium center. This step is facilitated by a base, which activates the boronic acid.

e Reductive Elimination: The desired product, 2-(5-Methyl-2-Furyl)benzaldehyde, is formed,
and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
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Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials and Reagents
e 2-Bromobenzaldehyde (1.0 eq)

5-Methyl-2-furylboronic acid (1.2 eq)

o Palladium(ll) acetate [Pd(OAc)z] (0.02 eq)
e Triphenylphosphine (PPhs) (0.04 eq)

o Potassium Carbonate (K2COs3) (2.0 eq)

e 1,4-Dioxane

o Deionized Water

o Ethyl acetate

e Brine

e Anhydrous Magnesium Sulfate (MgSQa)

Step-by-Step Synthesis Procedure
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(Start: Assemble ReactiorD

'

Combine 2-bromobenzaldehyde,
5-methyl-2-furylboronic acid,
K2COs, Pd(OAc)2, and PPhs in Dioxane/H20

Degas the mixture
(e.g., N2 bubbling for 15 min)

Heat to 90°C with vigorous stirring
(Monitor by TLC/LC-MS)

Aqueous Workup:
Cool, dilute with water, extract with ethyl acetate

GNash organic layer with water and brine)

(Dry over anhydrous MgSO4)

Purify by column chromatography
(Silica gel, Hexane/Ethyl Acetate gradient)

(End: Isolate pure producD

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde.
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e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add 2-bromobenzaldehyde (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq),
potassium carbonate (2.0 eq), palladium(ll) acetate (0.02 eq), and triphenylphosphine (0.04

eq).

e Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water. The causality for
using a biphasic solvent system is to ensure the dissolution of both the organic substrates
and the inorganic base.

e Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15
minutes to remove oxygen, which can deactivate the palladium catalyst.

o Reaction: Heat the mixture to 90°C and stir vigorously. The reaction progress should be
monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).

o Workup: Cool the reaction to room temperature. Dilute with deionized water and transfer to a
separatory funnel. Extract the aqueous phase three times with ethyl acetate.

e Washing: Combine the organic extracts and wash sequentially with deionized water and then
brine. The brine wash helps to remove residual water from the organic layer.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to yield the crude product.

« Purification: Purify the crude product by flash column chromatography on silica gel, using a
hexane/ethyl acetate gradient, to afford the pure 2-(5-Methyl-2-Furyl)benzaldehyde.

Spectroscopic Characterization

Precise structural elucidation is paramount.[1] The following data, based on established
spectroscopic principles and analysis of its constituent moieties, serves as a benchmark for
characterization.[1][2][6]

Predicted *H NMR Data

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1364503?utm_src=pdf-body
https://pdf.benchchem.com/71/A_Comparative_Spectroscopic_Analysis_of_Methyl_2_5_methylfuran_2_yl_benzoate_and_its_Isomer.pdf
https://pdf.benchchem.com/71/A_Comparative_Spectroscopic_Analysis_of_Methyl_2_5_methylfuran_2_yl_benzoate_and_its_Isomer.pdf
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C620020&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The proton NMR spectrum is the primary tool for confirming the structure. The expected

chemical shifts in CDCIs are detailed below.

Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)
Aldehyde (-CHO) ~10.0 s 1H
Benzaldehyde H-3 ~7.9 dd 1H
Benzaldehyde H-4/H-
~76-74 m 2H
5
Benzaldehyde H-6 ~7.3 dd 1H
Furan H-3 ~6.5 d 1H
Furan H-4 ~6.1 d 1H
Furan -CHs ~2.4 S 3H

Predicted data is inferred from structurally similar compounds and general NMR principles.[1]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Wavenumber (cm~?) Description
C=0 (Aldehyde) ~1700 Strong, sharp absorption

Two weak to medium bands
C-H (Aldehyde) ~2820 and ~2720 )

(Fermi doublet)
C-H (Aromatic) >3000 Weak to medium absorption
C=C (Aromatic/Furan) ~1600-1450 Medium to strong absorptions
C-O-C (Furan) ~1250-1050 Strong absorption

Predicted data is inferred from spectral data of benzaldehyde and furan derivatives.[2]
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Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/z Value Predicted Fragment Description
186 [C12H1002]* Molecular lon (M*)
Loss of H radical from
185 [C12H90O2]*
aldehyde
157 [C11HeO]* Loss of CHO group
128 [CoHs]* Loss of CHO and CO

Predicted data is based on common fragmentation patterns for aromatic aldehydes.[7]

Applications and Future Directions

2-(5-Methyl-2-Furyl)benzaldehyde is a valuable intermediate with diverse applications:

o Pharmaceutical Development: It serves as a precursor for the synthesis of complex
heterocyclic scaffolds that are of interest in drug discovery programs targeting a range of
diseases.[1][2]

o Organic Synthesis: Its dual functionality allows for a wide range of chemical transformations,
making it a versatile tool for synthetic chemists creating novel organic molecules.[2]

o Materials Science: The compound can be explored in the development of new polymers and
coatings, where its aromatic and furan components could enhance material properties.[1]

e Flavor and Fragrance: Its unique aroma makes it a candidate for use in the formulation of
perfumes and as a flavoring agent in food products.[2]

The continued exploration of this molecule's reactivity will undoubtedly unlock new synthetic
pathways and lead to the discovery of novel compounds with significant biological and material
properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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